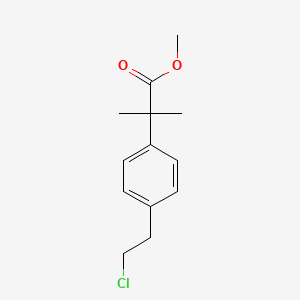

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

Description

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS: 1181267-33-3) is a synthetic organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.73 g/mol. Structurally, it features a 2-chloroethyl substituent on the para-position of a benzene ring, coupled with a methylpropanoate ester group. This compound is recognized as Bilastine Impurity 9, a by-product or intermediate in the synthesis of antihistamine pharmaceuticals like Bilastine . Its reactivity is influenced by the electron-withdrawing chloroethyl group, which may participate in alkylation or nucleophilic substitution reactions, similar to chloroethyl-containing anticancer agents (e.g., nitrosoureas) .

Properties

IUPAC Name |

methyl 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPVSMUUBFOTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCCl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Physical and Chemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClO₂ | |

| Boiling Point | Not reported | - |

| Density | 1.15–1.18 g/cm³ (estimated) | |

| Solubility | Ethanol, acetone, chloroform | |

| CAS Number | 1181267-33-3 |

Synthesis Routes and Methodologies

Route 1: Esterification of 2-(4-(2-Chloroethyl)phenyl)-2-Methylpropanoic Acid

This method involves esterifying the carboxylic acid precursor with methanol under acidic conditions. Fenofibric acid derivatives, as described in, are hydrolyzed and subsequently esterified to yield the target compound.

Procedure :

Route 2: Alkylation of 4-(2-Hydroxyethyl)phenol Derivatives

A patent by outlines a novel alkylation strategy using a piperidinyl benzimidazole intermediate. This route emphasizes scalability and avoids hazardous reagents like zinc powder.

Key Steps :

-

Intermediate Synthesis : 2-[4-(2-Hydroxyethyl)phenyl]-2-methylpropanoic acid is prepared via reduction of a ketone precursor with NaBH₄ at 0–5°C.

-

Chlorination : The hydroxyl group is substituted with chlorine using SOCl₂ or PCl₃ in dry dichloromethane.

-

Esterification : The chlorinated product is treated with methyl iodide and K₂CO₃ in DMF at 25°C.

Yield : 78–82% after column chromatography.

Patent-Based Industrial Synthesis (EP2240464A2)

The European patent EP2240464A2 details a high-yield, industrially feasible process.

Reaction Scheme and Conditions

-

Coupling Reaction :

-

Chloroethyl Introduction :

Critical Parameters :

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 2.85 (t, 2H, CH₂Cl), 3.65 (s, 3H, OCH₃), 7.25–7.40 (m, 4H, Ar-H).

Optimization Strategies and Challenges

Catalyst Selection

Temperature and Solvent Effects

-

Esterification : Methanol as solvent prevents transesterification side reactions.

-

Chlorination : Excess SOCl₂ (1.5 equiv) at 0°C minimizes polymerization.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to antihistamines (e.g., derivatives in EP2240464A2) and fenofibrate metabolites. Its chloroethyl group enables cross-coupling reactions for piperidine and benzimidazole moieties .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the realm of anticancer and antibacterial therapies.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells. For instance, a series of related compounds synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated IC50 values ranging from 0.69 to 11 μM, showcasing their potential as effective anticancer agents compared to standard treatments like doxorubicin .

Antibacterial Activity

The compound's derivatives have shown promising antibacterial properties, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported as low as 0.35-0.75 µg/mL, indicating potent activity against both sensitive and resistant strains. The mechanism involves inhibition of bacterial biosynthesis pathways, which is a novel approach to combat antibiotic resistance.

Chemical Synthesis

In addition to its pharmaceutical applications, this compound is utilized in various chemical synthesis processes.

Synthesis of Fine Chemicals

This compound is recognized for its solubility in organic solvents and stability in chemical reactions, making it suitable for synthesizing fine chemicals. It can be involved in reactions leading to the production of other valuable intermediates used in pharmaceuticals and agrochemicals .

Development of New Compounds

The compound can act as a scaffold for designing new drugs through structure-activity relationship (SAR) studies. By modifying its structure, researchers can explore new derivatives that may enhance efficacy or reduce side effects in therapeutic applications.

Synthesis of Anticancer Agents

A study focused on the modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate led to the identification of compounds with enhanced anticancer activity. The structural modifications were guided by SAR principles, resulting in compounds that mimic peptide inhibitors, thus providing a pathway for developing more effective cancer treatments .

Antibacterial Drug Development

Research exploring the antibacterial properties of related compounds highlighted their effectiveness against MRSA infections in vivo. Mouse models demonstrated that these compounds not only increased survival rates but also significantly reduced bacterial loads, paving the way for potential clinical applications.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate involves its interaction with various molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is particularly useful in medicinal chemistry for the design of drugs that target specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate (CAS: 154477-54-0)

- Molecular Formula : C₁₅H₁₉ClO₃

- Molecular Weight : 282.76 g/mol

- Structural Differences: Replaces the 2-chloroethyl group with a 4-chlorobutanoyl chain.

- Applications: Key intermediate in synthesizing Fexofenadine Hydrochloride, a non-sedative antihistamine .

- Reactivity: The chlorobutanoyl moiety introduces a longer aliphatic chain, increasing lipophilicity and altering metabolic pathways compared to the shorter chloroethyl group.

- Synthesis : Produced via bromination or hydrochlorination of hydroxybutynyl precursors, as described in multi-step industrial processes .

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5)

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Structural Differences : Substitutes chlorine with bromine on the phenyl ring.

- Synthetic Utility: Used in Sonogashira coupling reactions to introduce alkynyl groups, as demonstrated in palladium-catalyzed cross-coupling methodologies .

2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropanoic Acid (CAS: 169280-21-1)

- Molecular Formula : C₁₄H₁₇ClO₃

- Molecular Weight : 268.74 g/mol

- Structural Differences: Hydrolyzed carboxylic acid derivative of methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate.

- Applications : Intermediate in API synthesis, with the free carboxylic acid group enabling further functionalization (e.g., amide formation) .

Comparative Analysis Table

Key Research Findings

In contrast, chlorobutanoyl derivatives undergo slower hydrolysis, favoring sustained-release prodrug designs . Bromine-substituted analogs show enhanced stability in radical reactions, useful in polymer chemistry .

Pharmaceutical Relevance: this compound’s role as an impurity underscores the need for stringent purification in Bilastine production to minimize toxicity . The chlorobutanoyl variant’s industrial synthesis (93% yield via HBr-mediated bromination) highlights scalability for antihistamine manufacturing .

Physicochemical Properties: Lipophilicity (logP): Chlorobutanoyl > Bromophenyl > Chloroethyl due to longer aliphatic chains and halogen size . Solubility: The carboxylic acid derivative (CAS: 169280-21-1) exhibits higher aqueous solubility than its ester counterparts, critical for bioavailability in APIs .

Biological Activity

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a chloroethyl group attached to a phenyl ring. The synthesis typically involves the reaction of 4-(2-chloroethyl)phenol with 2-methylpropanoic acid in the presence of a suitable catalyst. This method allows for the efficient formation of the ester bond while maintaining the integrity of the chloroethyl substituent.

Structural Formula

The structural formula can be represented as follows:

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study involving derivatives of similar structures demonstrated that compounds with chloroethyl groups showed enhanced inhibition of cell proliferation in HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process is facilitated through the modulation of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. The compound acts as an HDAC inhibitor, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the toxicological aspects. Safety data sheets indicate that exposure to this compound should be minimized due to potential respiratory and skin irritation . Therefore, careful handling and use in controlled environments are recommended.

Study on Anticancer Activity

In a comparative study, various derivatives of this compound were synthesized and evaluated for their anticancer properties. Among these, one derivative demonstrated a remarkable reduction in cell viability in both HCT-116 and HeLa cell lines, with an IC50 value significantly lower than that of traditional treatments . This study highlights the compound's potential as a lead structure for developing new anticancer agents.

Environmental Impact Assessment

Another aspect worth mentioning is the environmental behavior of this compound. Research indicates that trace organic compounds like this can pose risks to water quality and human health when released into ecosystems. Studies employing advanced analytical techniques have shown that monitoring such compounds is critical for environmental safety .

Q & A

Q. Table 1: Representative Synthetic Conditions

How is this compound characterized, and what analytical parameters are critical?

Q. Basic Analytical Techniques

- LCMS : Molecular ion peak at m/z 754 [M+H]⁺ confirms molecular weight .

- HPLC : Retention time of 1.32 minutes under QC-SMD-TFA05 conditions ensures purity .

- NMR : Key signals include δ 1.51 ppm (s, 6H, CH₃ groups) and δ 7.36 ppm (d, aromatic protons), corroborating structural motifs .

Advanced Consideration : Deuterated solvents (e.g., d₆-DMSO) enhance resolution for distinguishing diastereomers or regioisomers .

What challenges arise in optimizing synthetic pathways for scale-up, and how are byproducts mitigated?

Q. Advanced Reaction Optimization

- Byproduct Formation : Chloroethyl groups may undergo elimination or unintended substitution. For example, residual morpholine derivatives (from coupling steps) require rigorous washing with HCl (3.5 M) to remove .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency but necessitate post-reaction charcoal treatment to adsorb metal residues .

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Unreacted acid | Incomplete esterification | Prolonged reflux with excess methanol |

| Pd residues | Coupling reactions | Charcoal filtration |

How are impurities profiled, and what regulatory standards apply to this compound?

Q. Advanced Impurity Analysis

- EP Standards : Impurities like 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid (fenofibric acid) are monitored using HPLC with reference standards (e.g., MM0505.02-0025) .

- Thresholds : Impurities >0.1% require identification per ICH Q3A guidelines.

Methodology : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves structurally similar impurities .

What reaction mechanisms govern the chloroethyl substituent’s reactivity in further transformations?

Advanced Mechanistic Insights

The 2-chloroethyl group participates in:

- Nucleophilic Substitution : Reacts with amines (e.g., morpholine) to form quaternary ammonium intermediates .

- Elimination : Under basic conditions, may form vinyl derivatives, requiring pH control (<7) during synthesis .

Case Study : In fexofenadine synthesis, the chloroethyl group is displaced by piperidine derivatives, forming antihistamine precursors .

How is this compound utilized as a pharmaceutical intermediate, and what derivative syntheses are reported?

Q. Application in Drug Development

- Fexofenadine Synthesis : Serves as a precursor in a novel hydrate intermediate route, combining with azacyclonol .

- Analog Development : Structural analogs (e.g., methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate) are explored for anti-inflammatory activity .

Methodology : Coupling with arylboronic acids (Suzuki-Miyaura) introduces diversity at the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.